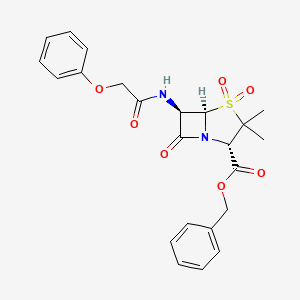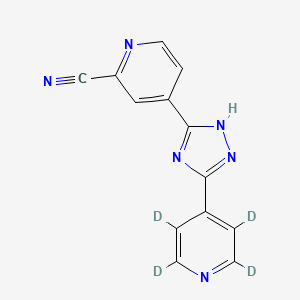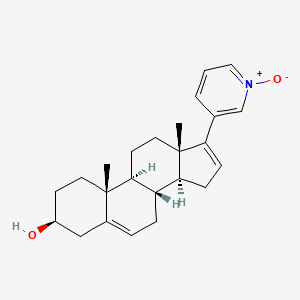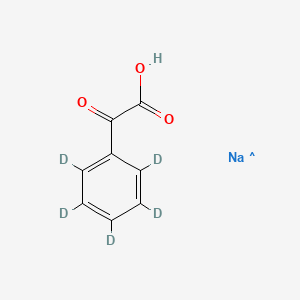
Phenylglyoxylic acid-d5(sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylglyoxylic acid-d5 (sodium) is a deuterium-labeled derivative of phenylglyoxylic acid (sodium). This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into phenylglyoxylic acid enhances its utility in various analytical and research applications, particularly in the study of metabolic pathways and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylglyoxylic acid-d5 (sodium) can be synthesized through the deuteration of phenylglyoxylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved by treating phenylglyoxylic acid with deuterium oxide (D2O) under specific reaction conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of phenylglyoxylic acid-d5 (sodium) typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and deuterium oxide. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: Phenylglyoxylic acid-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid derivatives.
Reduction: Reduction reactions can convert phenylglyoxylic acid-d5 (sodium) to phenylacetic acid derivatives.
Substitution: The aromatic ring of phenylglyoxylic acid-d5 (sodium) can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoylformic acid derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Halogenated phenylglyoxylic acid derivatives.
Scientific Research Applications
Phenylglyoxylic acid-d5 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the fate of phenylalanine and related amino acids.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of phenylglyoxylic acid-d5 (sodium) involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for the tracking of metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with various enzymes and metabolic intermediates, providing insights into the molecular targets and pathways involved in the metabolism of phenylalanine and related compounds .
Comparison with Similar Compounds
Phenylglyoxylic acid-d5 (sodium) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylglyoxylic acid (sodium): The non-deuterated form of the compound.
Benzoylformic acid: A related compound with similar chemical properties.
Phenylacetic acid: A reduction product of phenylglyoxylic acid.
The deuterium labeling in phenylglyoxylic acid-d5 (sodium) enhances its stability and utility in research applications, making it a valuable tool for studying metabolic pathways and drug development processes .
Properties
Molecular Formula |
C8H6NaO3 |
|---|---|
Molecular Weight |
178.15 g/mol |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/i1D,2D,3D,4D,5D; |
InChI Key |
YWUGFKIZSPAKNG-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H].[Na] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


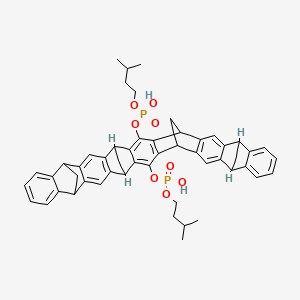

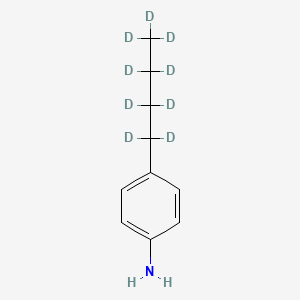
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
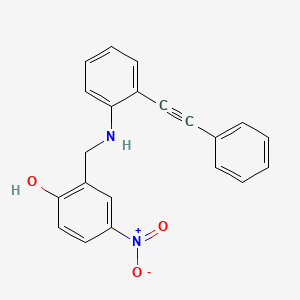
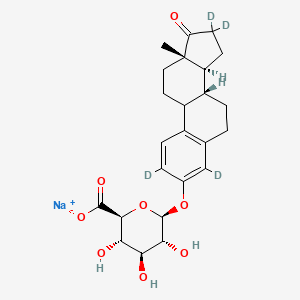
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
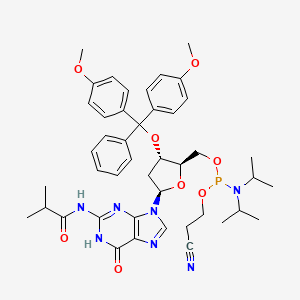
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
